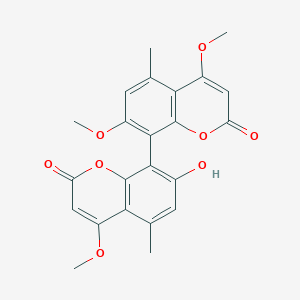

Demethylkotanin

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O8/c1-10-6-12(24)20(22-18(10)14(28-4)8-16(25)30-22)21-13(27-3)7-11(2)19-15(29-5)9-17(26)31-23(19)21/h6-9,24H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAATGJTLYDMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501132005 | |

| Record name | (-)-7-Hydroxy-4,4′,7′-trimethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27909-10-0 | |

| Record name | (-)-7-Hydroxy-4,4′,7′-trimethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27909-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-7-Hydroxy-4,4′,7′-trimethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery, Occurrence, and Producing Organisms

Fungal Bioprospecting and Demethylkotanin Isolation Sources

The search for new chemical entities has led researchers to explore a wide range of microorganisms, with fungi being a particularly rich source. The isolation of this compound and its structural analogs is closely tied to the screening of fungal extracts, particularly from the genus Aspergillus and those found in unique environments like marine ecosystems.

Aspergillus niger is a filamentous fungus well-known in industrial biotechnology, primarily for its production of citric acid and various enzymes. d-nb.info However, it is also a prolific producer of a diverse array of secondary metabolites. scispace.com Strains of A. niger have been identified as producers of NγPs. For instance, the A. niger strain G131 was shown to produce these metabolites under solid-state fermentation conditions. gnest.org Some strains of A. niger have been reported to produce mycotoxins such as ochratoxin A and fumonisin B2. nih.gov The metabolic potential of A. niger is further highlighted by studies on strains like RAF106, isolated from Pu-erh tea, which demonstrated the ability to degrade aflatoxin B1. mdpi.com

The production of NγPs is not limited to A. niger. Other species within the genus Aspergillus are also known producers. Notably, Aspergillus tubingensis G131 has been identified as a source of several NγPs, including fonsecin (B1214945) and aurasperone A. mdpi.comresearchgate.net Mycotoxin production is a known characteristic of the Aspergillus genus, with species like A. flavus and A. parasiticus being primary producers of aflatoxins. nih.gov The biosynthesis of these compounds involves complex genetic pathways, including genes for enzymes like O-methyltransferases, which are critical in the modification of polyketide structures. nih.gov Surveys of fungal diversity in various environments, such as the rhizosphere of sugarcane, have identified numerous Aspergillus species, including A. tubingensis and A. welwitschiae, which are known to produce mycotoxins. nih.gov

Marine environments represent a vast, largely untapped reservoir of microbial diversity and novel chemistry. nih.gov Fungi isolated from marine habitats, often termed marine-derived fungi, have proven to be a potent source of bioactive secondary metabolites. scispace.comnih.gov These fungi can be either obligate marine species, which grow exclusively in marine habitats, or facultative marine fungi, which are of terrestrial or freshwater origin but can thrive in marine conditions. ijarbs.com

Bioprospecting of these organisms has led to the isolation of NγPs from several marine-derived fungal strains. A key example is the Aspergillus niger strain S-48, which was isolated from the root of the mangrove plant Kandelia candel and found to produce a series of NγPs. nih.gov Beyond Aspergillus, other marine-derived genera are also producers. A strain of Penicillium sp. (HK1-22), isolated from mangrove rhizosphere soil, was found to produce three new monomeric NγPs, designated peninaphones A–C, along with known bis-naphtho-γ-pyrones. nih.gov

Table 1: Selected Naphtho-γ-Pyrone Producing Fungi and Their Isolation Sources

| Fungal Species | Strain | Isolation Source | Reference |

|---|---|---|---|

| Aspergillus niger | S-48 | Root of mangrove plant (Kandelia candel) | nih.gov |

| Aspergillus niger | G131 | Not specified | gnest.org |

| Aspergillus tubingensis | G131 | Not specified | mdpi.comresearchgate.net |

| Penicillium sp. | HK1-22 | Mangrove rhizosphere soil | nih.gov |

Cultivation Strategies and Fermentation Conditions for this compound Production

The production of secondary metabolites like this compound is highly dependent on cultivation conditions. Researchers manipulate various physical and chemical parameters to optimize the yield. Two primary fermentation strategies are employed: submerged fermentation (SmF) and solid-state fermentation (SSF).

Solid-state fermentation, where microorganisms grow on a solid substrate with minimal free water, has been shown to be particularly effective for NγP production. For A. tubingensis G131, SSF was performed on a medium composed of vine shoots (50%), wheat bran (25%), and potato flakes (25%) with an initial humidity of 66% and incubation at 25°C for 7 days. mdpi.com Similarly, A. niger G131 was cultivated via SSF on a mix of sugarcane bagasse, wheat bran, and potato flour at 27°C with an initial moisture content of 75%. gnest.org

For submerged fermentation, the marine-derived Penicillium sp. HK1-22 was cultivated in potato dextrose broth. nih.gov The A. niger strain S-48 was grown on potato dextrose agar (B569324) (PDA) media at 28°C for 4 days for large-scale fermentation. nih.gov A critical aspect of industrial fermentation is the stability of the production strain. The phenomenon of "strain degeneration," where the fungus loses its production capacity over successive subculturing, is a significant challenge for genera like Aspergillus and Penicillium. nih.gov

Table 2: Cultivation Conditions for Naphtho-γ-Pyrone Production

| Fungal Strain | Fermentation Type | Medium/Substrate | Temperature | Incubation Time | Reference |

|---|---|---|---|---|---|

| Aspergillus niger S-48 | Solid Culture | Potato Dextrose Agar (PDA) | 28°C | 4 days | nih.gov |

| Aspergillus niger G131 | Solid-State (SSF) | Sugarcane bagasse, wheat bran, potato flour | 27°C | Not specified | gnest.org |

| Aspergillus tubingensis G131 | Solid-State (SSF) | Vine shoots, wheat bran, potato flakes | 25°C | 7 days | mdpi.com |

| Penicillium sp. HK1-22 | Submerged (SmF) | Potato Dextrose Broth (PDB) | Not specified | Not specified | nih.gov |

Taxonomic Characterization of this compound-Producing Strains

Accurate identification of fungal strains is crucial for reproducibility in natural product research. The characterization of these strains relies on a combination of classical and modern molecular techniques.

Morphological characterization involves observing the macroscopic features of the colony (e.g., color, texture) and microscopic details of the fungal structures, such as conidial heads. nih.gov However, for precise species-level identification, molecular methods are now standard. This typically involves DNA extraction, followed by the amplification and sequencing of specific genetic markers. d-nb.info

Commonly used molecular markers for fungi include the Internal Transcribed Spacer (ITS) regions of the ribosomal RNA gene cluster. questjournals.org For the genus Aspergillus, other gene sequences are often required for accurate species delineation, such as partial sequences of the β-tubulin (benA) and calmodulin (CaM) genes. nih.gov For example, the marine-derived A. niger S-48 was identified using its morphological characteristics and by sequencing its 18S rRNA gene. nih.gov This multi-faceted approach, combining morphology with phylogenetic analysis of key gene sequences, ensures a robust taxonomic placement of the producing organism. nih.govnih.gov

Biosynthesis and Genetic Determinants of Demethylkotanin

Elucidation of the Demethylkotanin Biosynthetic Pathway

The biosynthetic route to this compound and its subsequent conversion to citrinin (B600267) has been pieced together through a combination of precursor feeding studies, isotopic labeling, and genetic analysis. These studies have definitively identified the pathway as polyketide in origin.

The backbone of this compound is assembled by a Type I non-reducing polyketide synthase (nrPKS). rsc.orgnih.gov The biosynthesis initiates with the condensation of a starter unit, acetyl-CoA, with multiple extender units of malonyl-CoA. mdpi.comresearchgate.net Early labeling studies suggested a pentaketide (B10854585) precursor, formed from one acetyl-CoA and four malonyl-CoA molecules. nih.gov However, subsequent research, particularly in Monascus ruber, has indicated that the initial polyketide may be a tetraketide, derived from one acetyl-CoA and three malonyl-CoA units, which is then extended with an additional acetyl-CoA molecule. nih.gov This polyketide chain undergoes intramolecular cyclization and methylation reactions while attached to the PKS. There is no evidence to suggest the involvement of non-ribosomal peptide synthetase (NRPS) machinery in the formation of the core this compound scaffold. nih.govsemanticscholar.org The process is catalyzed by a large, multifunctional enzyme that contains specific domains for substrate selection, chain extension, and modification. nih.gov

Isotopic labeling has been a cornerstone in delineating the biosynthetic pathway of the citrinin family of molecules, including this compound. beilstein-journals.org Seminal studies in the mid-20th century using radioisotopes first established citrinin as a polyketide. nih.gov Later, more sophisticated experiments using stable isotopes, such as ¹³C-labeled acetate (B1210297) ([1-¹³C]acetate, [2-¹³C]acetate, and [1,2-¹³C]acetate), coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, precisely mapped the origin of each carbon atom in the citrinin molecule. nih.govnih.gov

These experiments confirmed that the carbon skeleton is assembled from acetate units and that the methyl groups on the structure are derived from S-adenosyl methionine (SAM). nih.gov The labeling patterns observed in Penicillium and Aspergillus species supported a pentaketide assembly. nih.gov In contrast, labeling patterns in Monascus ruber suggested a different assembly from a tetraketide precursor, highlighting potential variations in the pathway across different fungal genera. nih.gov These foundational studies were critical for identifying the correct polyketide chain and providing the basis for the later discovery of the responsible genes. nih.govbeilstein-journals.org

This compound Biosynthetic Gene Clusters (BGCs)

The genes responsible for this compound and citrinin biosynthesis are organized into a contiguous block on the fungal chromosome, known as a Biosynthetic Gene Cluster (BGC). nih.govmdpi.com The identification and characterization of this BGC in fungi like Monascus purpureus, Monascus ruber, and Penicillium species have been crucial for understanding the enzymatic steps involved. nih.govnih.gov

The citrinin BGC was first identified by sequencing the genomes of producing organisms and using bioinformatic tools like antiSMASH to predict clusters responsible for secondary metabolite production. nih.govnih.gov In Monascus aurantiacus, a 43 kb sequence was found to contain 16 Open Reading Frames (ORFs) associated with citrinin production. nih.gov Comparative analysis across different species revealed a minimal set of conserved genes essential for biosynthesis. nih.govmdpi.com

The core of the cluster is a gene encoding the non-reducing polyketide synthase (pksCT or citS), which is responsible for synthesizing the polyketide backbone. rsc.orgnih.gov Flanking this central gene are several others that encode tailoring enzymes, including oxygenases, dehydrogenases, and hydrolases, which modify the initial polyketide intermediate. nih.govwikipedia.org The cluster also typically contains a gene for a transcriptional regulator (e.g., ctnA) that controls the expression of the other biosynthetic genes, as well as genes predicted to be involved in transporting the final product out of the cell. nih.govresearchgate.net The identification of these clusters provided a roadmap for the functional characterization of each gene.

The specific function of each gene within the citrinin BGC has been elucidated through targeted gene knockouts and heterologous expression of the entire pathway in a non-producing host, such as Aspergillus oryzae. rsc.orgnih.govresearchgate.net These studies have mapped the precise sequence of enzymatic reactions.

The biosynthesis begins with the PKS, CitS , which produces a trimethylated pentaketide that is reductively released to form the first stable intermediate, a keto-aldehyde. rsc.orgnih.gov This intermediate is then sequentially modified by a series of tailoring enzymes:

CitA : A serine hydrolase whose exact early function is still being clarified but is essential for the pathway. rsc.org

CitB : A non-heme Fe(II)-dependent oxygenase that oxidizes a methyl group on the aromatic ring to an alcohol. rsc.orgwikipedia.org

CitC : An NAD(P)⁺-dependent oxidoreductase that converts this alcohol into an aldehyde. rsc.orgwikipedia.org

CitD : An aldehyde dehydrogenase that oxidizes the aldehyde to a carboxylic acid, forming This compound (also referred to as MRL-3 or CtnF in some literature). rsc.org

CitE : A final dehydrogenase that performs a reduction at the C-3 position to yield the final product, citrinin. rsc.orgwikipedia.org

This functional characterization definitively places this compound as the penultimate enzyme-free intermediate in the biosynthesis of citrinin. rsc.org

Table 1: Core Genes of the Citrinin/Demethylkotanin Biosynthetic Gene Cluster

| Gene | Encoded Enzyme | Proposed Function in Biosynthesis | Reference |

|---|---|---|---|

| citS (pksCT) | Non-reducing Polyketide Synthase (nrPKS) | Synthesizes the initial trimethylated polyketide backbone from acetyl-CoA and malonyl-CoA. | rsc.orgnih.govnih.gov |

| citA (mrl1) | Serine Hydrolase | Required for an early, cryptic hydrolysis step in the pathway. | rsc.orgnih.gov |

| citB (mrl2) | Non-heme Fe(II) Dependent Oxygenase | Catalyzes the oxidation of the C-12 methyl group to a primary alcohol. | rsc.orgnih.gov |

| citC (mrl7) | NAD(P)⁺ Dependent Oxidoreductase | Oxidizes the C-12 alcohol intermediate to an aldehyde. | rsc.orgwikipedia.org |

| citD (mrl4) | Aldehyde Dehydrogenase | Oxidizes the C-12 aldehyde to a carboxylic acid, forming this compound. | rsc.orgwikipedia.org |

| citE (mrl6) | Dehydrogenase | Reduces the C-3 position of this compound to produce citrinin. | rsc.orgwikipedia.org |

| ctnA | Transcriptional Activator | A Zn(II)₂Cys₆ transcription factor that positively regulates the expression of the other cluster genes. | researchgate.net |

Comparative genomic analyses of Penicillium, Aspergillus, and Monascus species have provided insights into the evolution and distribution of the citrinin BGC. mdpi.com These studies show that the core set of biosynthetic genes (citS, citA-E) is largely conserved in citrinin-producing strains. nih.govmdpi.com However, the presence or absence of the complete, functional cluster explains the production phenotypes of different species and strains. mdpi.com

For instance, comparative transcriptomics between high and low citrinin-producing strains of M. purpureus revealed that the differential expression of the tailoring enzymes, particularly citB, citC, citD, and citE, is a key factor in determining the final yield of citrinin. mdpi.comnih.gov Furthermore, genomic comparisons have shown that some Penicillium and Aspergillus strains lack a functional BGC, explaining their inability to produce the toxin. mdpi.com These analyses not only confirm the function of the BGC but also highlight how gene expression and cluster integrity are critical for the production of this compound and its derivatives. nih.gov

Insufficient Information to Generate Article

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the chemical compound “this compound” according to the provided detailed outline.

While this compound has been identified as a mycotoxin produced by species of the Aspergillus genus, and its chemical structure has been known since the 1970s, the specific molecular and genetic details of its biosynthesis are not well-documented in the public domain. researchgate.netnih.gov

Research into the related compound, kotanin (B1206850), suggests a biosynthetic pathway originating from a polyketide precursor, specifically through the oxidative coupling of a 4,7-dihydroxy-5-methylcoumarin (B8622344) monomer. researchgate.net However, the dedicated biosynthetic gene cluster (BGC), the specific enzymes (Polyketide Synthase, Nonribosomal Peptide Synthetase, or tailoring enzymes), and the precise regulatory networks controlling the production of this compound itself have not been characterized.

The provided outline requires in-depth, scientifically validated information for highly specific topics, including:

Regulatory Mechanisms of this compound Biosynthesis

Environmental and Nutritional Factors:While general environmental factors are known to influence fungal secondary metabolism, specific studies linking these factors to this compound gene expression are absent.nih.govnih.govresearchgate.netmdpi.com

To generate the article as requested would require speculation and extrapolation from other, better-studied fungal polyketides, which would violate the core requirements of scientific accuracy and strict adherence to the specified topic. Therefore, until further primary research is conducted and published on the biosynthesis of this compound, it is not possible to create the authoritative and detailed article requested.

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

Genetic Manipulation of this compound Biosynthetic Pathways

Genetic manipulation of the biosynthetic pathway is a key strategy to increase the yield of this compound. This approach focuses on identifying and overcoming bottlenecks in the metabolic pathway and redirecting the flow of precursors towards the final product. nih.gov While the specific gene cluster for this compound has not been fully elucidated, knowledge of its precursor, kotanin, provides a roadmap for targeted genetic interventions in producing organisms like Aspergillus and Penicillium species. researchgate.netresearchgate.netnih.gov

The proposed biosynthesis of kotanin suggests it is a dimer of 7-desmethylsiderin, which itself is derived from the polyketide pathway. researchgate.net The initial precursor, 4,7-dihydroxy-5-methylcoumarin, is synthesized via a polyketide synthase (PKS). researchgate.net Therefore, metabolic engineering efforts would logically target the following key areas:

Overexpression of Pathway-Specific Genes: Increasing the expression levels of the essential genes in the biosynthetic cluster, such as the polyketide synthase responsible for the coumarin (B35378) core and the enzymes involved in the subsequent dimerization and demethylation steps, can significantly boost production. lbl.gov

Elimination of Competing Pathways: Fungi produce a vast array of secondary metabolites, and the biosynthetic pathways for these compounds often share common precursors. nih.govfrontiersin.org Knocking out or down-regulating genes in competing pathways can redirect the precursor pool towards this compound synthesis. For instance, in fungi, acetyl-CoA is a primary building block for both polyketides and other metabolites like fatty acids or other mycotoxins. biosynth.com

Enhancement of Precursor Supply: The biosynthesis of the polyketide backbone of this compound requires a steady supply of acetyl-CoA and malonyl-CoA. Engineering the primary metabolism of the host organism to increase the intracellular concentrations of these precursors is a common strategy to improve the production of polyketide-derived natural products. nih.gov

Manipulation of Regulatory Elements: The expression of secondary metabolite gene clusters is often controlled by pathway-specific and global regulators. embopress.org Identifying and overexpressing positive regulators or deleting negative regulators can "awaken" silent or poorly expressed gene clusters and enhance the production of the target compound. researchgate.net

A summary of potential genetic targets for enhancing this compound production is presented in Table 1.

| Target Type | Specific Gene/Pathway Target | Rationale for Manipulation | Potential Outcome |

| Biosynthetic Genes | Polyketide Synthase (PKS) | The PKS is the initial and often rate-limiting enzyme in the pathway. | Increased synthesis of the coumarin monomer precursor. |

| Oxidative Dimerization Enzyme | This enzyme catalyzes the formation of the dimeric kotanin scaffold. | Enhanced conversion of the monomer to the dimer. | |

| Demethylase | The final enzyme responsible for converting a methylated precursor to this compound. | Increased final product formation. | |

| Competing Pathways | Other Polyketide/Secondary Metabolite Pathways | To reduce the drain of common precursors like acetyl-CoA and malonyl-CoA. | Increased precursor availability for this compound synthesis. |

| Precursor Supply | Acetyl-CoA Carboxylase | This enzyme converts acetyl-CoA to malonyl-CoA, a key building block for polyketides. | Increased supply of malonyl-CoA for PKS. |

| Regulatory Genes | Pathway-Specific Transcription Factors | These factors directly control the expression of the biosynthetic gene cluster. | Coordinated upregulation of all necessary biosynthetic genes. |

| Global Regulators (e.g., LaeA) | Broad-acting regulators that can activate multiple secondary metabolite clusters. | Activation of a silent or low-expression this compound gene cluster. |

Heterologous Expression Systems for this compound Biosynthesis

When the native producer is difficult to cultivate, genetically intractable, or produces a complex mixture of related compounds, transferring the entire biosynthetic pathway for this compound into a well-characterized host organism (heterologous expression) is a powerful alternative. frontiersin.orgnih.gov This approach allows for production in a controlled environment, often with higher yields and simplified purification. frontiersin.org

The choice of a heterologous host is critical for the successful production of a complex fungal metabolite like this compound. Common hosts for expressing fungal polyketide pathways include:

Aspergillus niger and Aspergillus oryzae: These are well-established fungal hosts for heterologous expression due to their genetic accessibility and proven ability to produce complex secondary metabolites. researchgate.netresearchgate.net They often provide the necessary cellular machinery, such as post-translational modifications and subcellular compartmentalization, for the proper folding and function of fungal enzymes.

Saccharomyces cerevisiae (Baker's Yeast): Yeast is a widely used host for metabolic engineering due to its rapid growth, well-understood genetics, and robustness in industrial fermentation processes. tudelft.nl However, expressing large fungal PKS enzymes can be challenging and may require significant protein and host engineering to achieve high levels of production. researchgate.net

Escherichia coli: While a common host for simple protein expression, E. coli is generally less suitable for producing complex fungal polyketides. This is because it lacks the necessary post-translational modification systems, and the large PKS enzymes often misfold, leading to inactive proteins. nih.govmdpi.com

The process of establishing heterologous production of this compound would involve several key steps, as outlined in Table 2.

| Step | Description | Key Considerations |

| 1. Identification of the Biosynthetic Gene Cluster (BGC) | The complete set of genes responsible for this compound biosynthesis must be identified from the genome of the native producing fungus. | The cluster would be expected to contain a PKS, tailoring enzymes (e.g., oxidoreductases, methyltransferases, and a demethylase), and potentially a transporter and regulatory genes. |

| 2. Cloning and Assembly of the BGC | The identified genes need to be cloned into an expression vector suitable for the chosen heterologous host. | The large size of PKS genes can make cloning challenging. Techniques like Gibson assembly or yeast-based homologous recombination are often used. |

| 3. Transformation into the Heterologous Host | The assembled expression vector is introduced into the host organism. | Efficient transformation protocols are needed, and the expression cassette should be stably integrated into the host's genome or maintained on a plasmid. |

| 4. Optimization of Expression and Production | Once the pathway is successfully transferred, further metabolic engineering of the host is often required to optimize precursor supply, cofactor availability, and overall metabolic flux towards the target compound. | This can involve similar strategies as described in section 3.5.1, such as deleting competing pathways in the host and overexpressing genes that enhance precursor formation. |

The successful heterologous production of other complex mycotoxins and polyketides demonstrates the feasibility of this approach for compounds like this compound, paving the way for its sustainable and scalable production for further research and potential applications. nih.govnih.gov

Synthetic Chemistry of Demethylkotanin and Its Analogs

Total Synthesis Strategies for Demethylkotanin

The total synthesis of this compound, along with its parent compound Kotanin (B1206850), was first reported by Büchi and his colleagues in 1971. researchgate.net This seminal work laid the foundation for the chemical construction of these mycotoxins. The synthetic approaches have primarily revolved around the strategic formation of the biaryl bond connecting the two coumarin (B35378) units and the careful orchestration of functional group manipulations.

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of this compound identifies the central C-C biaryl bond as the primary disconnection point. This approach simplifies the complex dimeric structure into two monomeric coumarin precursors. This strategy is biomimetic, mirroring the proposed biosynthetic pathway which involves the oxidative coupling of a monomeric coumarin precursor, demethylsiderin. mpg.de

The key disconnection strategies can be summarized as follows:

Biaryl Bond Disconnection: The C8-C8' bond linking the two coumarin rings is the most logical and common point of disconnection. This leads to a monomeric 7-hydroxy-5-methoxy-3-methylcoumarin derivative.

Functional Group Interconversion: The methoxy (B1213986) groups present in this compound can be traced back to hydroxyl groups in the precursor monomers. This allows for more versatile synthetic strategies, as phenolic hydroxyl groups are key functionalities for oxidative coupling reactions.

A simplified retrosynthetic pathway is depicted below:

This retrosynthetic blueprint guides the synthetic chemist in selecting appropriate starting materials and reaction sequences to achieve the total synthesis of the target molecule.

Stereoselective Synthesis Methodologies for this compound

A significant challenge in the synthesis of this compound and other bicoumarins is the control of atropisomerism. Atropisomers are stereoisomers arising from restricted rotation around a single bond, in this case, the C8-C8' biaryl bond. The steric hindrance imposed by the substituents on the coumarin rings can lead to the existence of stable, non-interconverting rotational isomers (atropisomers).

While the original synthesis by Büchi et al. did not focus on stereoselectivity, subsequent research into the synthesis of axially chiral biaryls has provided methodologies that can be applied to the stereoselective synthesis of this compound. These methods often involve:

Chiral Catalysis: The use of chiral catalysts to direct the formation of one atropisomer over the other during the crucial biaryl coupling step.

Auxiliary-Controlled Synthesis: The temporary attachment of a chiral auxiliary to the monomeric precursor to influence the stereochemical outcome of the coupling reaction.

Kinetic Resolution: The separation of a racemic mixture of atropisomers by reacting it with a chiral reagent that selectively reacts with one of the atropisomers.

Recent advancements in the atroposelective synthesis of biaryls, including strategies like dynamic kinetic resolution of configurationally unstable lactone-bridged biaryls, offer powerful tools for accessing enantiomerically pure atropisomers of this compound and its analogs. researchgate.net

Chemical Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is driven by the desire to explore structure-activity relationships and to develop novel compounds with potentially enhanced biological activities.

Design Principles for Structural Diversification of this compound

The design of this compound analogs is guided by several key principles aimed at systematically modifying the core structure to probe its interaction with biological targets. These principles include:

Substitution Pattern Variation: Introducing or modifying substituents on the aromatic rings of the coumarin moieties. This can include altering the position and nature of alkyl, alkoxy, and hydroxyl groups.

Heterocyclic Ring Modification: Replacing one or both of the coumarin rings with other heterocyclic systems to explore the importance of the lactone functionality.

Introduction of Functional Groups for Conjugation: Incorporating reactive handles into the structure to allow for the attachment of other molecules, such as fluorescent probes or pharmacophores.

These design principles allow for the creation of a diverse library of this compound analogs for biological screening.

Development of Novel Synthetic Methodologies for this compound Analogs

The synthesis of this compound analogs often employs modern synthetic methodologies to achieve structural diversity efficiently. These methods include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the construction of the biaryl bond in a controlled manner, allowing for the synthesis of unsymmetrical bicoumarins.

Diversity-Oriented Synthesis (DOS): This strategy focuses on creating a wide range of structurally diverse molecules from a common starting material in a limited number of steps. For coumarin-based compounds, this can involve building upon a central coumarin scaffold and introducing diversity through various functionalization reactions. dntb.gov.ua

Combinatorial Chemistry: The use of solid-phase synthesis or other combinatorial techniques to rapidly generate libraries of this compound analogs for high-throughput screening.

The development of these novel synthetic approaches facilitates the exploration of the chemical space around the this compound scaffold, paving the way for the discovery of new bioactive compounds.

Advanced Analytical Methodologies for Demethylkotanin Research

State-of-the-Art Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the chemical structure of organic molecules. High-resolution techniques are indispensable for piecing together the molecular puzzle of compounds like demethylkotanin.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. wikipedia.orgyoutube.com It provides detailed information about the carbon-hydrogen framework of a compound. researchgate.net For a molecule like this compound, a suite of NMR experiments would be employed to assign the chemical shifts and establish the connectivity of all protons and carbons.

A typical analysis would involve several types of NMR experiments:

¹H NMR (Proton NMR): This experiment identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling. youtube.compressbooks.pub The chemical shift (δ) of each proton provides clues about its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom). organicchemistrydata.org The integration of the signals relates to the number of protons in each environment. youtube.compressbooks.pub

¹³C NMR (Carbon-13 NMR): This technique reveals the number of non-equivalent carbon atoms in the molecule. mnstate.eduyoutube.com The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, sp³-hybridized). libretexts.org Broadband proton-decoupled spectra are standard, where each carbon signal appears as a singlet. mnstate.edu

2D NMR Experiments: To assemble the full structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly attached proton and carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for connecting different molecular fragments and identifying quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the molecule's stereochemistry and conformation. researchgate.net

While specific ¹H and ¹³C NMR data for this compound are not widely available in public databases, the table below illustrates the type of data that would be generated from such an analysis to enable its structural assignment.

| NMR Experiment | Type of Information Obtained for this compound Structure |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton, revealing the electronic environment and neighboring protons. |

| ¹³C NMR | Chemical shifts (δ) for each unique carbon atom, identifying functional groups like carbonyls, aromatic rings, and methoxy (B1213986) groups. |

| DEPT-135/90 | Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. |

| COSY | Establishes proton-proton spin systems within the molecule's framework. |

| HSQC | Connects each proton to its directly bonded carbon atom. |

| HMBC | Provides long-range (2-3 bond) correlations to piece together the entire molecular skeleton, including the placement of the methoxy and hydroxyl groups. |

| NOESY | Reveals through-space proximity of protons, helping to confirm the relative stereochemistry. |

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure m/z values with very high accuracy (typically <5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful technique for structural elucidation where precursor ions of a specific m/z are selected, fragmented, and the resulting fragment ions are analyzed. researchgate.netnih.gov The fragmentation pattern is like a fingerprint for the molecule, providing valuable structural information. wikipedia.orglibretexts.org By analyzing the fragmentation pathways, researchers can deduce the connectivity of the molecule's substructures. This is particularly useful for identifying the core coumarin (B35378) structure and the nature of its side chains. core.ac.uk

For this compound, HRMS would confirm its molecular formula (C₁₉H₁₈O₅), while MS/MS would reveal characteristic losses, such as the loss of methyl groups, carbon monoxide, or water, helping to confirm the arrangement of the functional groups.

| Mass Spectrometry Technique | Application in this compound Analysis |

| Electrospray Ionization (ESI) | A soft ionization technique suitable for generating intact molecular ions of moderately polar compounds like this compound for MS analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement to confirm the elemental formula of the molecular ion. |

| Tandem Mass Spectrometry (MS/MS or CID) | Induces fragmentation of the selected this compound ion to generate a characteristic pattern that helps confirm the molecular structure and differentiate it from isomers. |

Since this compound is a chiral molecule, determining its absolute configuration is essential. Chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are powerful tools for this purpose. hmdb.ca

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis range. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration. rsc.org By comparing the experimental ECD spectrum of this compound with spectra predicted by time-dependent density functional theory (TDDFT) calculations for both possible enantiomers, the true absolute configuration can be assigned. researchgate.netnih.gov An experimental CD spectrum for this compound has been reported, which would be the basis for such a comparison. wiley-vch.de

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the infrared region corresponding to molecular vibrations. youtube.comyoutube.com VCD provides a rich, fingerprint-like spectrum that is also unique to a molecule's absolute configuration. nih.govrsc.org Similar to ECD, comparing the experimental VCD spectrum with quantum chemical calculations for the possible stereoisomers allows for an unambiguous assignment of the absolute configuration. hmdb.canih.gov

| Chiroptical Method | Principle and Application for this compound |

| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized UV-Vis light. The experimental spectrum of this compound is compared to quantum-mechanically calculated spectra to determine its absolute configuration. wiley-vch.denih.gov |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized infrared light. Provides a complex fingerprint spectrum that can be compared with theoretical calculations to confirm the absolute stereochemistry. hmdb.cayoutube.com |

Chromatographic Separation and Hyphenated Analytical Systems

Chromatography is essential for isolating this compound from complex mixtures (like fungal extracts) and for verifying its purity. When coupled with spectroscopic detectors (hyphenated techniques), it provides a powerful platform for analysis.

UHPLC is a modern evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. youtube.com For this compound, a UHPLC method would be developed for its quantification and purity assessment. When coupled with a mass spectrometer (UHPLC-MS), it becomes a highly selective and sensitive tool for detecting and identifying this compound in complex biological matrices. hmdb.cayoutube.comnih.gov A typical UHPLC-MS/MS method allows for the separation of this compound from related metabolites, followed by its confident identification and quantification based on its retention time and specific mass transitions. nih.govnih.gov

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. nih.gov While this compound itself may not be sufficiently volatile for direct GC analysis, it can be chemically modified through derivatization to increase its volatility. nih.gov For example, silylation of the hydroxyl group would make it amenable to GC analysis. GC is often coupled with a mass spectrometer (GC-MS), a robust technique for separating and identifying components in a mixture. nih.gov This approach is particularly useful for metabolic profiling studies to analyze a wide range of small molecules, including potential precursors or degradation products of this compound in biological systems. nih.govresearchgate.net Comprehensive two-dimensional GC (GCxGC) can offer even greater resolving power for extremely complex samples. hmdb.ca

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS, LC-MS-NMR)

Hyphenated techniques, which couple a separation method with a spectrometric detection method, are indispensable for the analysis of mycotoxins like this compound. These methods offer the high sensitivity and selectivity required for distinguishing and quantifying specific analytes within intricate biological or environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant and most powerful tool for mycotoxin analysis. nih.govmdpi.com LC-MS/MS combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. core.ac.uk In this technique, the components of a sample extract are first separated on an LC column. As the separated components elute, they are ionized and enter the mass spectrometer. The mass spectrometer is typically set to a Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented. The resulting specific product ions are then detected. This two-stage mass filtering provides exceptional selectivity and sensitivity, allowing for the confident identification and quantification of this compound, even at trace levels. The development of multi-mycotoxin methods using LC-MS/MS is increasingly important due to the common co-occurrence of various mycotoxins in a single sample. core.ac.uk

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common than LC-MS/MS for the analysis of many mycotoxins due to their low volatility, GC-MS/MS can be a viable option. mdpi.com For non-volatile compounds like this compound, a chemical derivatization step is often necessary to increase their volatility, making them suitable for gas chromatography. youtube.com This process involves chemically modifying the analyte to a more volatile form before injection into the GC system. Similar to LC-MS/MS, the separated compounds are then detected by tandem mass spectrometry, offering high selectivity. rsc.org GC-MS is recognized for its high selectivity, accuracy, and reproducibility in analyzing complex chemical compositions. mdpi.com

Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR): This advanced hyphenated technique provides the most definitive structural information. While LC-MS is excellent for detection and quantification, LC-MS-NMR is unparalleled for the unambiguous structural elucidation of unknown compounds. mdpi.comnih.gov In this setup, after separation by LC and initial characterization by MS, fractions containing compounds of interest can be directed to a Nuclear Magnetic Resonance (NMR) spectrometer. NMR provides detailed information about the chemical structure of the molecule, which is crucial when identifying novel or unexpected metabolites in fungal extracts. mdpi.comresearchgate.net

Quantitative Analytical Method Development and Validation for this compound

To ensure that measurements of this compound are reliable, accurate, and reproducible, the analytical methods used must be rigorously developed and validated. cormica.comnih.gov This process is a fundamental requirement for any quantitative analysis in a scientific or regulatory context.

The development and validation of a quantitative method for this compound typically involves the following key parameters, often following guidelines from bodies like the International Council for Harmonisation (ICH): cormica.com

Specificity and Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity and Range: This establishes the concentration range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte. A linear relationship is typically demonstrated by a high coefficient of determination (R²) for the calibration curve. mdpi.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of this compound and comparing the measured value to the true value. nih.govdovepress.com

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govdovepress.com

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. cormica.com

Below is an example data table illustrating typical validation parameters for a hypothetical LC-MS/MS method for this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Accuracy (% Recovery) | 80-120% | 95-105% |

| Precision (RSD%) | ≤ 15% | < 10% |

| Limit of Detection (LOD) | - | 0.1 ng/mL |

| Limit of Quantification (LOQ) | - | 0.5 ng/mL |

Metabolomics Approaches for Comprehensive Analysis of Fungal Extracts Containing this compound

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. mdpi.comnih.gov When applied to fungi, it provides a powerful snapshot of the organism's metabolic state, revealing the diversity of compounds it produces, including this compound. nih.govmdpi.com This approach is invaluable for understanding the broader biochemical context in which this compound is synthesized.

Fungal metabolomics research typically involves sample preparation (quenching and extraction), followed by data acquisition using analytical techniques like MS and NMR, and subsequent data processing and analysis. nih.govresearchgate.net

Untargeted Metabolomics: This approach aims to analyze the entire range of metabolites present in a fungal extract without a preconceived bias. youtube.com By using high-resolution mass spectrometry (HRMS), researchers can generate a comprehensive metabolic fingerprint of the fungus. nih.gov This is particularly useful for discovering novel or unexpected natural products and for comparing the metabolic profiles of fungi grown under different conditions or between different strains. mdpi.com

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the measurement of a specific, predefined group of metabolites. youtube.com For instance, a targeted method could be developed to simultaneously quantify this compound and other known co-occurring mycotoxins. This approach offers high sensitivity and quantitative accuracy for the analytes of interest.

Metabolomics, often coupled with bioinformatics tools and molecular networking, can be used to:

Screen the chemical diversity of fungal extracts. mdpi.com

Rapidly identify known compounds and target the isolation of novel ones. mdpi.com

Provide insights into the biosynthetic pathways of secondary metabolites.

Understand the influence of environmental or genetic factors on mycotoxin production.

Differentiate fungal species or strains based on their unique chemical profiles.

The table below summarizes the two main metabolomics approaches and their application in fungal extract analysis.

| Metabolomics Approach | Goal | Key Application in this compound Research |

| Untargeted | Comprehensive analysis of all detectable metabolites. | Discovery of new metabolites related to the this compound biosynthetic pathway; understanding the overall metabolic response of the fungus to various stimuli. |

| Targeted | Accurate quantification of a predefined set of metabolites. | Precise measurement of this compound and other known mycotoxins in various samples for risk assessment and quality control. |

Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Biological Evaluation Methodologies for Demethylkotanin

To understand the bioactivity of a specific compound like this compound, scientists employ a range of in vitro assays. These laboratory-based tests are essential for initial screening and for elucidating the mechanisms of action. They are broadly categorized into cell-based and enzyme-based systems.

Cell-based assays are crucial for assessing a compound's effect within a biological context, providing insights into cytotoxicity, cell permeability, and impact on cellular pathways. nih.gov For a fungal metabolite like this compound, these assays would typically involve exposing various cell lines (e.g., human cancer cells, bacterial cells, or other fungal cells) to the compound and measuring specific outcomes.

Key applications include:

Cytotoxicity and Proliferation Assays: These are foundational tests to determine if this compound is toxic to cells or inhibits their growth. Common methods include MTT or WST-1 assays, which measure metabolic activity as an indicator of cell viability. High-content screening (HCS) can also be used to quantify cell counts and identify morphological changes, such as apoptosis, induced by the compound. bohrium.com

Antimicrobial Assays: To test for antifungal or antibacterial activity, this compound would be added to microbial cultures. The minimum inhibitory concentration (MIC) is then determined by observing the lowest concentration that prevents visible growth.

Reporter Gene Assays: If this compound is hypothesized to affect a specific signaling pathway, cells can be engineered with a reporter gene (e.g., luciferase or Green Fluorescent Protein) linked to a promoter that is regulated by that pathway. A change in the reporter signal would indicate that the compound is modulating the pathway of interest.

High-Content Imaging: This technology uses automated microscopy to capture detailed images of cells treated with a compound. bohrium.com Software then analyzes various parameters like nuclear size, cytoskeletal structure, or the localization of specific proteins. This can reveal subtle, pre-lethal changes in cell morphology and provide clues about the compound's mechanism of action. bohrium.com

These assays can be adapted for high-throughput screening (HTS), allowing for the rapid testing of thousands of compounds in multi-well plates (e.g., 384- or 1536-well formats), which is particularly useful for screening chemical libraries of analogs. nih.govnih.gov

Enzyme-based assays are designed to determine if a compound directly interacts with and inhibits a specific enzyme, which is often a key driver of a disease or biological process. nih.gov These assays are highly specific and provide quantitative data on a compound's potency, such as its half-maximal inhibitory concentration (IC50).

The design of an enzyme-based assay involves:

Target Selection: An enzyme is chosen based on a therapeutic hypothesis. For a fungal metabolite, relevant targets could include enzymes essential for microbial survival (e.g., those involved in cell wall synthesis) or enzymes implicated in human diseases (e.g., kinases, proteases, or histone-modifying enzymes). dtu.dk

Assay Principle: The assay measures the rate of the enzymatic reaction, either by detecting the depletion of a substrate or the formation of a product. dtu.dk This is often achieved through spectrophotometric (absorbance), fluorometric (fluorescence), or luminometric (light emission) detection methods. For example, a reaction that produces NADH can be monitored by the change in absorbance at 340 nm. rsc.org

Optimization and Validation: The assay conditions (pH, temperature, substrate concentration) are optimized to ensure the reaction is in a linear range (initial velocity conditions). rsc.org The robustness of the assay is validated using known inhibitors and statistical measures like the Z'-factor to ensure its suitability for HTS. nih.gov

A common approach is the coupled enzyme assay, where the product of the first enzymatic reaction becomes the substrate for a second, easily detectable reaction. For instance, the activity of a demethylase enzyme can be measured by coupling the production of formaldehyde (B43269) to a formaldehyde dehydrogenase, which generates a fluorescent NADH product.

Ecological Roles and Biological Functions of this compound

Fungi produce a vast arsenal (B13267) of secondary metabolites that are not essential for primary growth but play crucial roles in mediating interactions with their environment. nih.gov These compounds are key to the fungus's ability to compete with other organisms, defend against predators, and survive under stressful conditions.

In nature, fungi are in constant competition for space and resources. The production of secondary metabolites is a primary strategy used in this chemical warfare, a phenomenon known as allelopathy. oup.com Studies on Aspergillus species have shown that the production and secretion of secondary metabolites are often induced or enhanced in the presence of a competing fungal species. nih.govdtu.dkoup.com These allelochemicals can inhibit the growth and spore germination of rivals, giving the producing fungus a competitive advantage. oup.com

This compound, as an isocoumarin (B1212949) produced by Aspergillus, likely functions as an allelochemical. Its role in competition could be evaluated using the following experimental setups:

Co-culture Assays: The producing fungal strain is grown on the same agar (B569324) plate as a competitor species. Inhibition of the competitor's growth in the interaction zone would suggest the secretion of antifungal compounds. oup.com

Extract Activity Assays: An extract of the secondary metabolites from a liquid culture of the producing fungus is prepared and applied to the growth medium of a competitor. This helps confirm that the observed inhibition is due to secreted chemicals rather than other competitive mechanisms like rapid growth. nih.gov

Research indicates that the profile of secondary metabolites can change significantly depending on the competitor, suggesting a sophisticated system of sensing and response. oup.comoup.com

Potential roles for this compound in enhancing fungal fitness include:

Defense against Fungivory: The compound may act as a deterrent to insects or other microorganisms that might consume the fungus.

Protection from Abiotic Stress: Some secondary metabolites protect the fungus from UV radiation, oxidative damage, and desiccation. nih.gov For instance, calcineurin, a protein phosphatase, is essential for the survival of Candida albicans in serum and contributes to its virulence. nih.gov While not a secondary metabolite itself, it regulates stress response pathways that could involve such compounds.

Signaling and Development: Secondary metabolites can also act as signaling molecules to regulate fungal development, such as the formation of spores or sclerotia (durable survival structures).

The contribution of a specific metabolite like this compound to fungal fitness is often investigated by creating a knockout mutant—a strain where the gene responsible for producing the compound is deleted. The fitness of this mutant is then compared to the wild-type strain under various stress conditions (e.g., exposure to UV light, oxidative agents, or nutrient limitation). A reduced ability of the mutant to survive these stresses would indicate a protective role for the compound.

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug development. The goal is to understand how the chemical structure of a compound relates to its biological activity. This is achieved by systematically synthesizing and testing a series of analogs, where specific parts of the parent molecule are modified. uea.ac.uk

For this compound, an SAR study would involve creating a library of related molecules with variations at different positions. For example, one could:

Modify or replace the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups.

Alter the alkyl chain at position 3 of the isocoumarin ring.

Introduce different substituents (e.g., halogens, nitro groups) onto the aromatic ring. nih.gov

Each new analog would then be evaluated in the in vitro assays described in section 6.1 to determine its potency (e.g., IC50). By comparing the activity of the analogs to the parent compound, researchers can deduce which functional groups are essential for activity (the pharmacophore) and which can be modified to improve potency, selectivity, or other properties.

The results of an SAR study are often presented in a table, as illustrated by the hypothetical data below for this compound analogs tested for antifungal activity.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Compound | R1 Substitution (at C8) | R2 Substitution (at C6) | Antifungal Activity (IC50, µM) | Comment |

|---|---|---|---|---|

| This compound (Parent) | -OH | -OCH3 | 15.2 | Baseline activity |

| Analog 1 (Kotanin) | -OCH3 | -OCH3 | 30.5 | Methylation of C8-OH decreases activity |

| Analog 2 | -OH | -OH | 8.1 | Demethylation at C6 increases activity |

| Analog 3 | -H | -OCH3 | >100 | C8-OH group is essential for activity |

| Analog 4 | -OH | -Cl | 5.5 | Replacing -OCH3 with chloro group enhances activity |

Such studies provide a rational basis for designing more effective compounds, whether for therapeutic applications or as tools to study biological processes. nih.govmdpi.com

An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature regarding the biological activity, structure-activity relationships (SAR), and analog design of this compound have not yielded sufficient specific information.

Searches have identified this compound as a member of the isocoumarin class of chemical compounds. Isocoumarins, as a group, are known to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. mdpi.comresearchgate.netnih.govtandfonline.comdistantreader.org The ChEMBL database, a repository for bioactive molecules, contains an entry for this compound (CHEMBL518901), providing its molecular formula (C23H20O8) and calculated physicochemical properties. ebi.ac.uk

However, detailed research findings specifically correlating the structural features of this compound to biological responses are not available in the public domain. Consequently, the key pharmacophoric elements of this compound have not been identified, and there is no information on the design of targeted analogs based on SAR insights. While general methodologies for pharmacophore modeling and SAR studies of isocoumarins exist, nih.govfrontiersin.org these could not be applied specifically to this compound without foundational biological activity data.

Therefore, due to the absence of specific research on this particular compound, the requested article, which requires in-depth analysis of its biological activity and structure-activity relationships, cannot be produced.

Computational and Theoretical Research

Quantum Chemical Calculations for Demethylkotanin Properties

Quantum chemistry calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. nih.gov These methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties with high accuracy. escholarship.orgrsc.org They are particularly useful for predicting properties that are difficult to measure experimentally and for elucidating complex reaction mechanisms.

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and electronic circular dichroism (CD) spectra. escholarship.org CD spectroscopy is highly sensitive to the three-dimensional structure of chiral molecules. mpg.de The spectrum of a molecule is determined by its secondary structure and the spatial arrangement of its chromophores. mpg.denih.gov

For this compound, which is chiral, theoretical calculations could predict its CD spectrum. This predicted spectrum could then be compared with an experimentally measured spectrum to:

Determine its absolute configuration: By matching the calculated spectrum of a specific enantiomer (R or S) with the experimental spectrum, the absolute stereochemistry of the natural product can be confidently assigned.

Validate conformational analysis: Since the CD spectrum is a weighted average of the spectra of all populated conformers, comparing experimental and calculated spectra can help validate the results of conformational analysis. mpg.de

The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. researchgate.net

Quantum chemical calculations are a powerful tool for studying reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. nih.gov By calculating the energies of reactants, transition states, and products, a complete free-energy profile for a reaction can be constructed.

In the context of this compound, these methods could be applied to:

Investigate its biosynthesis: The formation of this compound in fungi likely involves several enzymatic steps, such as polyketide synthesis, cyclization, and demethylation. Quantum calculations could model the active sites of the enzymes involved and elucidate the step-by-step mechanism of these transformations. The process of demethylation, often facilitated by demethylases like Cytochrome P450, is a key area where such studies could provide insight. nih.gov

Analyze its chemical reactivity: The calculations can predict the most likely sites for electrophilic or nucleophilic attack, explain its stability, and model its degradation pathways or its metabolism by other enzymes.

Table 3: Illustrative Data for a Hypothetical Biosynthetic Step of this compound This table illustrates how quantum chemistry could be used to analyze the energetics of a proposed enzymatic cyclization step in the biosynthesis of a precursor to this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant Complex | Enzyme + Acyclic Precursor | 0.0 |

| Transition State 1 (TS1) | First C-C bond formation | +15.2 |

| Intermediate 1 | Cyclized intermediate | -5.7 |

| Transition State 2 (TS2) | Dehydration/Aromatization | +12.8 |

| Product Complex | Enzyme + Cyclized Product | -22.5 |

Note: The values in this table are purely hypothetical and intended to illustrate the output of a reaction mechanism study.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics involves the use of computational methods to analyze and mine chemical data, often from large compound databases. nih.gov One of the most important applications of chemoinformatics in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The process involves:

Molecular Encoding: Chemical structures are converted into numerical descriptors that quantify their physicochemical properties (e.g., logP, molecular weight, polar surface area) or structural features (e.g., 2D or 3D fingerprints). nih.gov

Model Building: A statistical or machine learning model is trained on a dataset of compounds with known activities to correlate the descriptors with the activity.

Prediction: The validated model is then used to predict the activity of new, untested compounds.

For this compound and its analogues (both natural and synthetic), QSAR studies could be employed to:

Predict biological activity: If a set of related isocoumarin (B1212949) compounds has been tested for a specific activity (e.g., antifungal, cytotoxic), a QSAR model could be built to predict the activity of new derivatives.

Guide structural optimization: The model can identify which molecular features are most important for activity, guiding medicinal chemists in designing more potent compounds. For example, a model might indicate that increasing hydrophobicity in a certain region of the molecule enhances activity.

A typical QSAR study would generate an equation or model that links descriptors to activity, along with statistical metrics to evaluate its predictive power.

Database Mining and Analysis for this compound and Related Compounds

Database mining is a critical first step in the computational investigation of natural products. This process involves systematically searching and analyzing large chemical and biological databases to gather information on specific compounds or classes of compounds. For this compound, a fungal metabolite, this involves scouring databases that catalogue natural products, their physicochemical properties, and any reported biological activities.

Specialized databases for fungal metabolites, such as the Medicinal Fungi Secondary metabolites And Therapeutics (MeFSAT) database and other curated collections of mycotoxins, serve as primary resources. dtu.dknih.govimsc.res.in These databases compile information from extensive literature mining and provide a structured overview of the chemical diversity of fungal secondary metabolites. nih.gov The goal of mining these resources is to identify known compounds, dereplicate previously characterized molecules, and uncover novel structural analogs. dtu.dk The FGCD database, which focuses on fungal gene clusters related to secondary metabolism, offers another layer of analysis by linking the compounds to their biosynthetic origins. nih.gov

Public chemical databases like ChEMBL also play a crucial role in the analysis of this compound. These repositories contain curated information on the bioactivities of small molecules, including calculated physicochemical properties that are essential for computational modeling. ebi.ac.uk For instance, the ChEMBL database provides a detailed report card for this compound (CHEMBL518901), which includes a variety of calculated properties. ebi.ac.uk These properties, such as molecular weight, lipophilicity (AlogP), and polar surface area, are fundamental for predicting a compound's behavior in biological systems.

The table below presents some of the computationally derived properties of this compound available in the ChEMBL database. ebi.ac.uk

Table 1: Calculated Physicochemical Properties of this compound (CHEMBL518901)

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₀O₈ |

| Molecular Weight | 424.41 |

| AlogP | 3.91 |

| Polar Surface Area | 108.34 Ų |

| Number of Rotatable Bonds | 5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 8 |

This data is computationally generated and sourced from the ChEMBL database. ebi.ac.uk

By analyzing these properties, researchers can make initial assessments of the potential of this compound and related isocoumarin compounds for further development.

Predictive Modeling for Biological Activity and Structural Optimization

Predictive modeling encompasses a range of computational techniques used to forecast the biological activity of a compound and to guide its structural modification for improved performance. These models are built upon the data gathered from database mining and experimental assays.

Quantitative Structure-Activity Relationship (QSAR) is a prominent predictive modeling approach. QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For a class of compounds like the isocoumarins, which includes this compound, a QSAR model would be developed using a training set of molecules with known activities. The model would then be used to predict the activity of new, untested analogs. The descriptors used in QSAR can range from simple constitutional parameters to complex 3D properties. medchem-ippas.eu

While specific QSAR models for this compound are not widely reported in public literature, the methodology is broadly applicable. The development of such a model would involve the calculation of various molecular descriptors for this compound and its analogs. The table below illustrates the types of descriptors that are typically employed in such predictive models.

Table 2: Illustrative Molecular Descriptors for Predictive Modeling

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts, Bond Counts | Describes the basic composition of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about atomic connectivity. |

| Geometrical | Polar Surface Area, Molecular Volume | Relates to the molecule's size, shape, and interactions. |

| Physicochemical | LogP, Molar Refractivity, Hydrogen Bond Donors/Acceptors | Influences solubility, permeability, and target binding. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Describes the electronic properties of the molecule. medchem-ippas.eu |

Structural optimization is the subsequent step, where the insights from predictive models are used to design new molecules with enhanced biological activity. This can involve techniques like virtual screening, where large libraries of virtual compounds are computationally screened against a biological target to identify potential hits. nih.govnih.gov Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. nih.govbiointerfaceresearch.com Through these iterative cycles of prediction and optimization, researchers can rationally design novel derivatives of natural products like this compound with improved therapeutic potential.

Future Perspectives and Emerging Research Directions in Demethylkotanin Research

The study of Demethylkotanin, a polyketide-derived isocoumarin (B1212949), is entering a new phase driven by technological advancements and innovative research strategies. While its basic properties have been outlined, its full potential remains largely untapped. Future research is poised to pivot from fundamental characterization to a more dynamic exploration of its biosynthetic potential, synthetic versatility, biological roles, and ecological importance. This article outlines the key emerging research directions that will shape the future of this compound studies.

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural elucidation of demethylkotanin (C₂₃H₂₀O₈)?

- Methodological Answer : this compound’s structure is determined via a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) signals to map functional groups and connectivity.

- Mass Spectrometry (MS) : Confirm molecular weight (424.1158 g/mol) and fragmentation patterns (e.g., m/z 425, 447) .

- X-ray Crystallography (if crystalline): Resolve stereochemistry and bond angles.

- Comparative Analysis : Cross-reference spectral data with structurally similar compounds (e.g., desertorin B) to validate assignments .

Q. How can researchers optimize the isolation of this compound from natural sources?

- Methodological Answer :

- Extraction : Use polar solvents (e.g., methanol, ethyl acetate) for initial extraction, followed by liquid-liquid partitioning.

- Chromatography : Employ gradient elution in HPLC with C18 columns; monitor UV absorption at λ~254 nm for detection.

- Purity Validation : Confirm via TLC (Rf comparison) and ≥95% purity by HPLC-UV/Vis .

Q. What standard assays are used to evaluate this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation).

- Enzyme Inhibition : Kinase or protease inhibition assays with dose-response curves.

- Controls : Include positive controls (e.g., tetracycline for antimicrobial tests) and solvent blanks .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological mechanisms be resolved?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to aggregate studies, assess bias (e.g., via ROBINS-I tool), and perform meta-analysis .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., NF-κB inhibition).

- Dose-Dependent Analysis : Establish EC₅₀/IC₅₀ ranges across multiple cell lines to identify context-dependent effects .

Q. What strategies address reproducibility challenges in this compound synthesis?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, catalysts, solvent ratios).

- Analytical Validation : Ensure NMR spectra match reference data (e.g., δH 4.25 ppm for key protons) .

- Open Data Sharing : Publish detailed protocols in supplementary materials (e.g., reaction times, purification steps) .

Q. How can computational modeling predict this compound’s physicochemical properties?

- Methodological Answer :

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., docking to COX-2).

- Database Mining : Cross-validate predictions with PubChem or SciFinder entries .

Data Contradiction & Analysis